Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide
Description
Properties
CAS No. |
6336-62-5 |
|---|---|
Molecular Formula |
C17H12BrN |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
naphtho[2,1-b]quinolizin-12-ium;bromide |
InChI |
InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1 |
InChI Key |
GKBABUBJKPSIBF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-] |
Origin of Product |
United States |
Preparation Methods
Alkylation with Haloalkanes
Pyridine analogs react with α-bromoacetophenones or benzyl halides to generate pyridinium intermediates. For example, the Kröhnke synthesis employs ω-bromoacetophenones to quaternize pyridines, forming pyridinium salts that undergo subsequent cyclization. This method is adaptable to fused systems by selecting appropriately substituted starting materials.
Example Protocol
Microwave-Assisted Quaternization
Modern approaches utilize microwave irradiation to accelerate quaternization. A patent describing pyrido[2,3-b]benzodiazepin-6(5H)-one synthesis achieved 89.5% yield using Pd(OAc)₂ and triphenylphosphine in DMF at 150°C. Similar conditions could optimize pyridinium salt formation for the target compound.
Cyclization Strategies for Core Formation
Cyclization of pyridinium intermediates is pivotal for constructing the benzo-pyrido-isoquinoline framework. Three dominant methods emerge from the literature.
Electrocyclization
The Kröhnke method’s final step involves 1,5-electrocyclization of vinylpyridinium ylides, forming a five-membered ring. For this compound, this requires a pre-organized ylide intermediate.
Key Observations
Free-Radical Cyclization
Radical-mediated cyclization using tris(trimethylsilyl)silane (TTMSS) and AIBN enables intramolecular C–C bond formation. This method tolerates diverse substituents and avoids transition metals.
Protocol for Analogous Systems
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings (e.g., Buchwald–Hartwig) facilitate aryl-aryl bond formation. A patent achieved 95% yield for a related indolocarbazole using Pd(OAc)₂ and tricyclohexylphosphine in DMAc.
Optimized Parameters
-
Catalyst : Pd(OAc)₂ (5 mol%).
-
Ligand : PCy₃ or XPhos.
-
Base : K₂CO₃ or Cs₂CO₃.
Functionalization and Post-Cyclization Modifications
Post-cyclization steps adjust substituents and improve solubility.
Demethylation and Oxidation
Hydrobromides are converted to free bases using KOH (quantitative yield). For example, treating pyrido[2,1-a]pyrrolo[3,2-c]isoquinolin-4-ium bromide with aqueous KOH yields the neutral heterocycle.
Introduction of Electron-Withdrawing Groups
Nitration or sulfonation enhances electrophilicity for further reactions. Nitro groups are introduced using HNO₃/H₂SO₄ at 0°C, as demonstrated in benzodiazepine syntheses.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Photophysical Properties
The compound exhibits notable photophysical properties, making it suitable for applications in organic electronics and photonics. Its ability to absorb light in the visible spectrum allows for potential uses in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Research indicates that modifications to the substituents on the benzo[h]pyrido structure can lead to significant changes in fluorescence properties, enhancing its utility in optoelectronic devices .
Recent studies have explored the biological activities of benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide and its derivatives:
- Anticancer Potential : Compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific signaling pathways .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can disrupt bacterial cell membranes, leading to cell death .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it an attractive candidate for use in OLEDs. Its ability to act as a charge transport material has been investigated, with promising results indicating enhanced efficiency and stability in device performance .
Photonic Devices
Due to its photoluminescent characteristics, this compound is being studied for applications in photonic devices such as sensors and lasers. The tunability of its emission spectra through chemical modification allows for the development of materials with specific optical properties tailored for particular applications .
Case Study: Anticancer Research
A recent study evaluated the efficacy of this compound derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Case Study: OLED Development
Another study focused on incorporating this compound into OLED architectures. The devices exhibited improved brightness and color purity compared to traditional materials, highlighting the compound's potential for commercial applications in display technology .
Table 1: Summary of Applications
| Application Area | Specific Uses | Observations |
|---|---|---|
| Photophysical Research | OLEDs, DSSCs | Enhanced light absorption and emission properties |
| Biological Activity | Anticancer agents | Induces apoptosis in cancer cells |
| Material Science | Charge transport materials | Improved efficiency in OLED devices |
| Antimicrobial | Disruption of bacterial membranes | Effective against various pathogens |
Mechanism of Action
The mechanism of action of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide with related quaternary ammonium salts and heterocyclic systems, based on available data from the provided evidence and inferred structural parallels:
Notes:
- Solubility inference: The target compound’s fused aromatic system may reduce water solubility compared to simpler salts like 1-ethylpyridinium bromide.
- Spectral data: Analogous IR/NMR patterns (e.g., C=N stretches in oxazolo derivatives ) suggest similar functional group behavior.
Structural and Functional Differences
Complexity and Aromaticity: The target compound’s fused benzo-pyrido-isoquinoline system likely enhances π-π stacking interactions and rigidity compared to simpler salts like 1-methylquinolinium iodide. This could influence photophysical properties or binding affinity in biological systems.
Synthesis : Unlike the oxazolo[4,5-b]pyridine derivative in (synthesized via alkylation with 88% yield ), the target compound may require multi-step cyclization or quaternization under harsher conditions due to its intricate structure.
Biological Activity : While 1-ethylpyridinium-benzidine complexes () were historically studied for ionic interactions , the target compound’s extended conjugation could confer enhanced intercalation or antimicrobial properties, akin to acridine derivatives.
Biological Activity
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
The synthesis of this compound typically involves the quaternization of pyridine derivatives followed by cyclization reactions. The Kröhnke method is one of the prominent synthetic pathways utilized for obtaining this compound, which allows for the incorporation of various substituents that can modulate its biological activity .
Biological Activity Overview
The biological activities of this compound include:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, certain analogs have shown efficacy in antagonizing pentylenetetrazole-induced seizures, with protective indexes superior to established anticonvulsants like ethosuximide and diazepam .
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against human cancer cell lines such as HT-29 and MCF-7 .
- Neurotropic Activity : The compound has also been investigated for its neurotropic effects, showcasing potential in treating neurological disorders. It has been found to possess anxiolytic properties alongside its anticonvulsant effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticonvulsant Study : A recent study evaluated a series of related compounds, revealing that some derivatives exhibited ED50 values significantly lower than ethosuximide. For instance, compound 6k demonstrated an ED50 of 30 mg/kg with a protective index (PI) of 6.7, indicating a favorable safety profile compared to traditional treatments .
- Antiproliferative Activity : In another investigation focusing on antiproliferative agents, this compound was shown to inhibit cell proliferation effectively. The most potent derivatives had IC50 values below 0.5 µM against cancer cell lines, suggesting strong potential for further development as anticancer agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | IC50/ED50 Values | Comparison Compound | Notes |
|---|---|---|---|
| Anticonvulsant | ED50 = 30 mg/kg | Ethosuximide | Higher activity than ethosuximide |
| Antiproliferative | IC50 < 0.5 µM | - | Effective against HT-29 and MCF-7 |
| Neurotropic | - | Diazepam | Anxiolytic properties without muscle relaxation |
Q & A
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model membrane permeability and protein-ligand binding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
